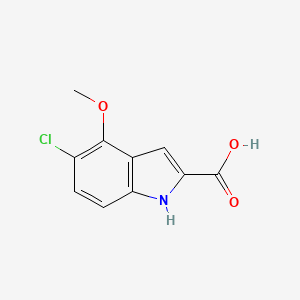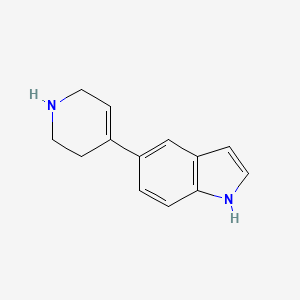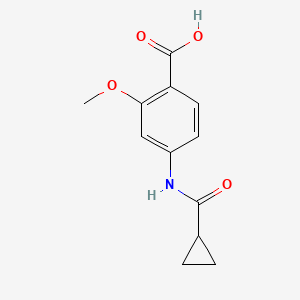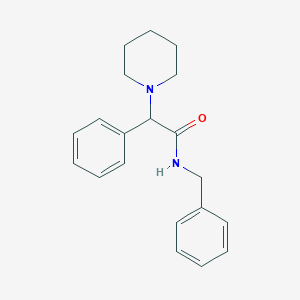
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Overview
Description
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as CQ, and it is a synthetic derivative of quinoline.
Mechanism of Action
The mechanism of action of CQ is not fully understood. However, it has been suggested that CQ may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CQ has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Biochemical and Physiological Effects
CQ has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which may contribute to its antitumor effects. CQ has also been shown to inhibit the activity of heme polymerase, which is involved in the detoxification of heme in malaria parasites.
Advantages and Limitations for Lab Experiments
One of the advantages of using CQ in lab experiments is its ability to selectively target cancer cells and malaria parasites. However, CQ has also been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the mechanism of action of CQ is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of CQ. One potential direction is the development of new derivatives of CQ with improved selectivity and potency. Another direction is the investigation of the mechanism of action of CQ, which may lead to the development of new drugs for the treatment of cancer and malaria. Additionally, the use of CQ as a fluorescent probe for the detection of zinc ions in biological systems may have applications in the field of bioimaging.
Scientific Research Applications
CQ has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antimalarial, and anti-inflammatory properties. CQ has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
properties
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMRVLOGGJBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)





